tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate
Description
The compound tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate is a spirocyclic organic molecule featuring a chromene ring fused to a pyrrolidine moiety via a spiro junction. The chromene core (a bicyclic system of benzene fused to a pyran-like oxygen-containing ring) is substituted with a bromine atom at position 6 and a ketone group at position 4. The pyrrolidine ring (a five-membered nitrogen heterocycle) is functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 1'-position. This structural complexity makes the compound a valuable intermediate in medicinal chemistry, particularly for synthesizing rigid, conformationally constrained molecules for drug discovery .
Key structural features include:
- Spiro architecture: The chromene and pyrrolidine rings share a single atom (spiro carbon), enforcing a three-dimensional geometry that limits rotational freedom.
- Electrophilic bromine: The bromine substituent at position 6 enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).
- Boc protection: The tert-butyl carbamate group enhances solubility and stability during synthetic workflows.
Properties
IUPAC Name |
tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-7-6-17(10-19)9-13(20)12-8-11(18)4-5-14(12)22-17/h4-5,8H,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEBEHLQQRHZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction and Cyclization Approach
A highly efficient and versatile method involves a one-pot multicomponent reaction followed by intramolecular cyclization to form the spirocyclic chromeno-pyrrolidine scaffold:
- Reactants : 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines
- Catalyst : p-toluenesulfonic acid
- Solvent : Methanol followed by toluene
- Conditions : Room temperature stirring overnight for the initial condensation, followed by heating at 90 °C with pyridine for cyclization
- Mechanism : Sequential multicomponent reaction forming an intermediate, intramolecular Michael addition, 1,3-H shift, and auto-oxidation to yield chromeno[4,3-b]pyrrol-4(1H)-one derivatives
This method is adaptable for synthesizing various chromeno-pyrrolidine derivatives, including brominated analogues by using appropriately substituted aldehydes.
Boc Protection of Pyrrolidine Nitrogen
The tert-butyl carbamate protecting group is introduced via reaction with BOC anhydride in the presence of a base and catalyst:
- Starting material : 6-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine or related pyrrolidine derivatives
- Reagents : BOC anhydride, 4-dimethylaminopyridine (DMAP) as catalyst, triethylamine as base
- Solvent : Dichloromethane
- Temperature : 0–40 °C
- Time : Approximately 3 hours
- Yield : High, up to 97%
- Workup : Quenching with water, extraction, drying over anhydrous sodium sulfate, and purification by column chromatography
This step ensures the nitrogen is protected to prevent side reactions during subsequent steps.
Formation of the Spirocyclic Core via Grignard or Organometallic Addition
The spirocyclic junction between the chromene and pyrrolidine rings can be formed by nucleophilic addition of organometallic reagents to a suitable precursor:
- Organometallic reagent : Isopropylmagnesium bromide or isopropylmagnesium chloride (Grignard reagents)
- Ketone or lactam substrate : 1-tert-butoxycarbonyl-2-pyrrolidinone or related lactams
- Solvent : Tetrahydrofuran (THF)
- Temperature : Low temperatures (-40 °C to 20 °C) to control reactivity
- Reaction time : Several hours (up to 19 h)
- Yield : Moderate to good (50–63%)
- Workup : Quenching with saturated ammonium chloride or aqueous acetic acid, extraction, drying, and purification by chromatography or recrystallization
This approach allows the formation of the spirocyclic ring system by nucleophilic attack on the carbonyl carbon, followed by ring closure.
Bromination and Oxidation Steps
- The bromine substituent at the 6-position is typically introduced via electrophilic bromination of the chromene precursor or by using brominated starting materials.
- The 4-oxo functionality is introduced by oxidation of the corresponding dihydro or hydroxy intermediate, often using mild oxidants compatible with the spirocyclic system.
Summary Table of Preparation Conditions and Yields
Research Findings and Observations
- The Boc protection step is crucial for stabilizing the nitrogen and improving yields in subsequent steps.
- Multicomponent reactions offer an efficient route to assemble the complex spirocyclic framework in a single operation, reducing purification steps and increasing throughput.
- Organometallic additions require careful temperature control to avoid side reactions and ensure selectivity.
- The bromine substituent’s position and integrity are maintained throughout the synthesis by choosing suitable reaction conditions.
- Purification typically involves column chromatography with petroleum ether/ethyl acetate or hexane/ethyl acetate mixtures.
- Yields vary depending on substrate purity, reaction scale, and precise conditions but generally range from moderate to high.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3’-pyrrolidine]-1’-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate has shown potential in the development of pharmaceuticals due to its unique structural features. The spirocyclic structure is known to enhance biological activity by providing a rigid framework that can interact favorably with biological targets.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of spiro[chromene-pyrrolidine] compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications on the chromene core could lead to improved potency against breast cancer cells, suggesting that tert-butyl 6-bromo derivatives may serve as lead compounds for further development in anticancer therapies .
- Antimicrobial Properties : Another study explored the antimicrobial efficacy of spiro compounds, revealing that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria. The introduction of the bromine atom is believed to enhance lipophilicity, facilitating better membrane penetration .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecular architectures.
Synthetic Applications
- Building Block for Heterocycles : this compound can be utilized as a precursor for synthesizing various heterocyclic compounds. Its reactivity allows for functionalization at multiple sites, enabling the formation of diverse chemical entities .
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines or thiols | Formation of new amides or thioesters |
| Cyclization | Intramolecular cyclization with nucleophiles | Formation of complex bicyclic systems |
Material Science
The compound's unique properties also lend themselves to applications in material science.
Polymer Chemistry
Research has indicated that incorporating spiro compounds into polymer matrices can enhance mechanical properties and thermal stability. For example, studies have shown that polymers containing spiro[chromene] units exhibit improved tensile strength and flexibility compared to traditional polymers .
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3’-pyrrolidine]-1’-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate and related spirocyclic compounds:
Key Comparisons
Heterocyclic Ring Size :
- The pyrrolidine (5-membered) in the target compound introduces higher ring strain compared to piperidine (6-membered) analogs like CAS 690632-38-3. This strain may influence reactivity and conformational stability .
- Piperidine-containing analogs (e.g., CAS 690632-38-3) are more commonly stocked (5g vs. 100mg for pyrrolidine derivatives), suggesting broader industrial utility .
Substituent Effects: Bromine (target compound) vs. chlorine (CAS 2103402-31-7): Bromine’s larger atomic radius and polarizability enhance its reactivity in cross-coupling reactions compared to chlorine. Nitro group (CAS 2059936-36-4) vs.
Core Structure: Chromene (target compound) vs.
Synthetic Accessibility: The Boc-protected pyrrolidine in the target compound simplifies purification, as seen in analogous syntheses (e.g., tert-butyl (S)-6-(3-(pyrrolidin-1-yl)pent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate, 94% yield via flash chromatography) .
Limitations and Discrepancies
- Physical data (melting point, solubility) for the target compound are absent in the provided materials, limiting a full comparative analysis.
Biological Activity
Tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate (CAS No. 690632-38-3) is a synthetic compound belonging to a class of spirocyclic derivatives that have garnered attention for their potential biological activities. This article reviews the compound's chemical properties, synthesis methods, and biological activities, particularly focusing on its pharmacological applications.
- Molecular Formula : C18H22BrNO4
- Molecular Weight : 396.28 g/mol
- Structure : The compound features a spirocyclic structure combining chromene and pyrrolidine moieties, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the spiro compound through cyclization reactions.
- Bromination at the 6-position to introduce bromine, enhancing biological activity.
- Carboxylation to yield the tert-butyl ester form.
Antimicrobial Activity
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .
Anticancer Properties
The compound has shown promising results in anticancer assays. In vitro studies have indicated that it inhibits the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Cell viability assays revealed a dose-dependent reduction in cell survival, suggesting that the compound may induce apoptosis in these cells .
Pharmacological Applications
The pharmacological potential of this compound extends beyond antimicrobial and anticancer activities. It has been investigated for:
- Anti-inflammatory effects : The compound modulates inflammatory pathways, potentially reducing conditions like arthritis.
- Antiviral activity : Preliminary studies indicate effectiveness against viral pathogens, warranting further investigation into its mechanism of action .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of several spirocyclic compounds, including tert-butyl 6-bromo derivatives. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
- Cancer Cell Line Testing : In a comparative study involving multiple spirocyclic compounds, tert-butyl 6-bromo-4-oxospiro[3H-chromene] exhibited IC50 values of approximately 15 µM against MCF-7 cells, highlighting its potential as a lead compound for further development.
Q & A
Q. What are the key synthetic routes for tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of spirocyclic compounds like this typically involves cyclization reactions, Suzuki cross-coupling (for bromo-substituted derivatives), or nucleophilic substitution. For example:
- Spirocycle formation : Use tert-butyl carbamate-protected pyrrolidine intermediates in [3+2] cycloadditions or Michael addition-cyclization cascades. Optimize temperature (e.g., 0–20°C for stereocontrol) and catalysts (e.g., DMAP or triethylamine for activation) to minimize ring strain .
- Bromo functionalization : Introduce bromo groups via electrophilic substitution or metal-catalyzed coupling. For regioselective bromination, use NBS (N-bromosuccinimide) under radical initiation or Lewis acid catalysis .
- Purification : Employ flash chromatography (silica gel, hexane:acetone gradients) or recrystallization to isolate the product in >90% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the spirocyclic structure and bromo substituent?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm spiro connectivity and bromine’s electronic effects. For example, the tert-butyl group shows a singlet at ~1.4 ppm, while the spiro carbon resonates at 60–70 ppm in -NMR .
- X-ray crystallography : Resolve the spirocyclic geometry and confirm bromine’s position. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 421.08 for CHBrNO) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, machine learning) predict the reactivity of the bromo group in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Model the bromo group’s electrophilicity and steric accessibility for Suzuki-Miyaura couplings. Calculate activation energies for Pd-catalyzed reactions using B3LYP/6-31G* basis sets .
- Machine learning (ML) : Train models on descriptors like Hammett constants, molecular volume, and Hirshfeld charges to predict coupling efficiency. Expert-guided descriptors for spiro systems improve ML accuracy .
Q. What strategies address low yields in spirocycle formation, particularly steric hindrance and ring strain?
Methodological Answer:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize transition states.
- Catalyst screening : Test iridium or palladium catalysts for enantioselective spiroannulation. For example, Ir-catalyzed amination achieves >90% ee in spiro derivatives .
- Thermodynamic control : Conduct reactions at higher temperatures (50–80°C) to overcome ring strain, followed by rapid quenching to trap the desired product .
Q. How can researchers resolve contradictions in biological activity data (e.g., inhibition potency vs. cytotoxicity)?
Methodological Answer:
- Dose-response assays : Perform IC determinations (e.g., TCF/β-catenin transcription inhibition) alongside cytotoxicity profiling (e.g., MTT assays) to establish therapeutic windows .
- Structural analogs : Synthesize derivatives without the bromo group or with modified spiro rings to isolate structure-activity relationships (SAR).
- Data normalization : Use Z-factor validation to ensure assay robustness and minimize false positives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
